molecular formula C13H13NO B2436806 4-(p-Methoxybenzyl)pyridine CAS No. 35854-35-4

4-(p-Methoxybenzyl)pyridine

Cat. No.: B2436806
CAS No.: 35854-35-4
M. Wt: 199.253
InChI Key: LXXYGGCIOQWSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(p-Methoxybenzyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted at the 4-position with a p-methoxybenzyl group

Scientific Research Applications

4-(p-Methoxybenzyl)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, 4-(p-Methoxybenzyl)pyridine may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that pyridine derivatives can be degraded by certain bacteria, such as bacillus aryabhattai strain nm1-a2 . This strain can completely degrade pyridine within a 100 h incubation period .

Pharmacokinetics

Its physical and chemical properties such as melting point (105-107 °c), boiling point (3285±220 °C), and density (1070±006 g/cm3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It’s known that pyridine derivatives can exhibit a range of pharmacological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of microbial degradation, factors such as temperature, pH, and the presence of glucose can affect the degradation rate of pyridine . Furthermore, the presence of a benzene ring allows for resonance stabilization, which can influence the compound’s reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Methoxybenzyl)pyridine typically involves the reaction of p-methoxybenzyl chloride with pyridine in the presence of a base. One common method is as follows:

    Starting Materials:

    p-Methoxybenzyl chloride and pyridine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

    Procedure: The p-methoxybenzyl chloride is added to a solution of pyridine and the base in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is typically purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or crystallization under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

4-(p-Methoxybenzyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(p-Methoxyphenyl)pyridine: Similar structure but with a phenyl group instead of a benzyl group.

    4-(p-Methoxybenzyl)piperidine: A reduced form with a piperidine ring instead of a pyridine ring.

    4-(p-Methoxybenzyl)aniline: Contains an aniline group instead of a pyridine ring.

Uniqueness

4-(p-Methoxybenzyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a pyridine ring with a p-methoxybenzyl group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-4-2-11(3-5-13)10-12-6-8-14-9-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXYGGCIOQWSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.